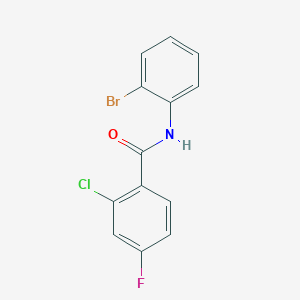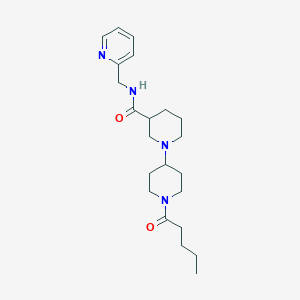![molecular formula C18H26Cl2N2O B5406643 N',N'-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B5406643.png)
N',N'-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride typically involves a multi-step process. One common method includes the reaction of 3-phenylmethoxybenzaldehyde with N,N-dimethylethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, and advanced purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted aromatic compounds.
Applications De Recherche Scientifique
N’,N’-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’,N’-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aromatic amine with two chlorine atoms attached to the benzene ring.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with a similar aromatic structure and functional groups.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities.
Uniqueness
N’,N’-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from other similar compounds.
Propriétés
IUPAC Name |
N',N'-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.2ClH/c1-20(2)12-11-19-14-17-9-6-10-18(13-17)21-15-16-7-4-3-5-8-16;;/h3-10,13,19H,11-12,14-15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVPXORZMLKRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]propanoic acid](/img/structure/B5406574.png)
![N-(3-fluoro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5406581.png)
![N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide](/img/structure/B5406584.png)
![2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5406589.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]ethanediamide](/img/structure/B5406597.png)
![2-{2-[5-bromo-3-ethoxy-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5406604.png)

![2-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5406610.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B5406615.png)
![2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide](/img/structure/B5406618.png)
![ETHYL 4-({2-[4-(2-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE](/img/structure/B5406633.png)
![2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B5406646.png)
